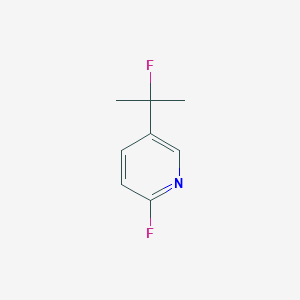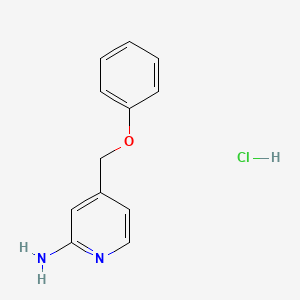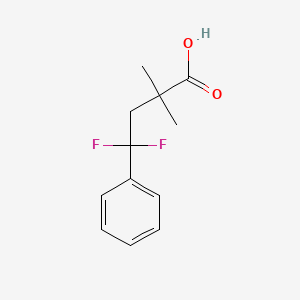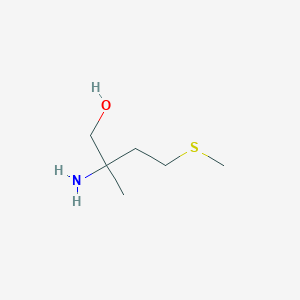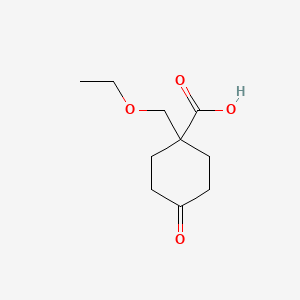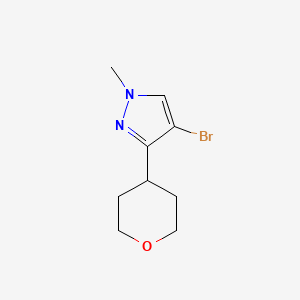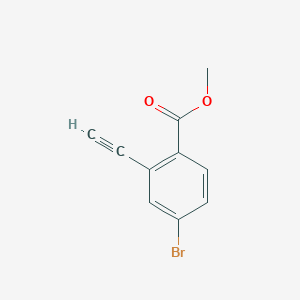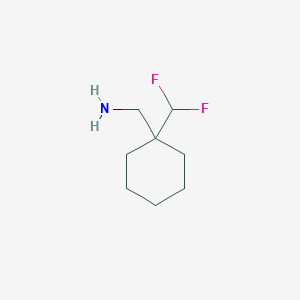
2-(Chloromethyl)-5-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-5-methylphenol is an organic compound with the molecular formula C8H9ClO It is a derivative of phenol, where the hydrogen atom in the ortho position relative to the hydroxyl group is replaced by a chloromethyl group, and the hydrogen atom in the para position is replaced by a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-methylphenol can be achieved through several methods. One common approach involves the chloromethylation of 5-methylphenol (also known as p-cresol). This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds as follows:
C7H8O+CH2O+HCl→C8H9ClO+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-5-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The phenolic hydroxyl group can be reduced to form corresponding ethers.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted phenols.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of ethers.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-5-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and polymers.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-5-methylphenol depends on its specific application. In antimicrobial research, it is believed to disrupt microbial cell membranes or interfere with essential enzymatic processes. The chloromethyl group can react with nucleophilic sites in biological molecules, leading to the inhibition of microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Chloromethyl)phenol
- 4-(Chloromethyl)-2-methylphenol
- 2-(Bromomethyl)-5-methylphenol
Uniqueness
2-(Chloromethyl)-5-methylphenol is unique due to the specific positioning of the chloromethyl and methyl groups on the phenol ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
7405-11-0 |
|---|---|
Molekularformel |
C8H9ClO |
Molekulargewicht |
156.61 g/mol |
IUPAC-Name |
2-(chloromethyl)-5-methylphenol |
InChI |
InChI=1S/C8H9ClO/c1-6-2-3-7(5-9)8(10)4-6/h2-4,10H,5H2,1H3 |
InChI-Schlüssel |
PJGQFSPUUDQIJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



